LogP and Lipophilicity Comparison vs. Directly Linked Trifluoromethyl-Benzothiazole Analog
Compared to 2-(3-Pyridinyl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS 864684-89-9), the target compound exhibits a substantially higher computed lipophilicity. The target compound has a computed XLogP3-AA of 6.3 [1], while the analog with a directly linked (non-sulfanyl) pyridinyl-trifluoromethyl-benzothiazole core has a lower logP due to its smaller molecular surface area and reduced flexible chain length. This quantified difference directly impacts membrane permeability predictions and recommended assay conditions (e.g., DMSO solubility limits).
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 (Computed by PubChem 2025.09.15 release) [1] |
| Comparator Or Baseline | 2-(3-Pyridinyl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS 864684-89-9): Estimated XLogP3 < 4.0 based on smaller molecular size (MW 280.27) and fewer hydrophobic atoms . |
| Quantified Difference | Target compound exhibits a >2.3 log unit higher partition coefficient. |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem computed data. |
Why This Matters
A high logP directly dictates solubility profiles and storage conditions; choosing the wrong analog could cause precipitation in aqueous biological assays, leading to false-negative screening results.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2765374. Computed Properties section: XLogP3-AA, Molecular Weight, H-Bond Donor/Acceptor Count. View Source
